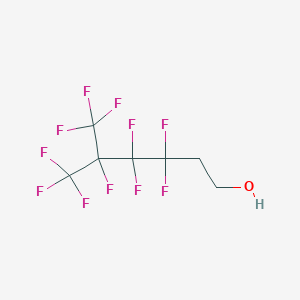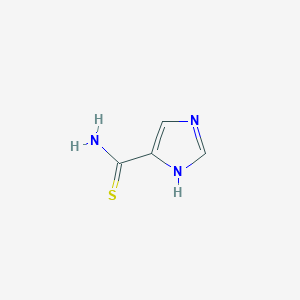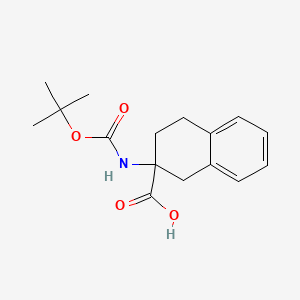
2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
概要
説明
2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.
Introduction of Boc-Protected Amino Group: The amino group is introduced via a nucleophilic substitution reaction. The Boc-protected amine (tert-butoxycarbonyl chloride) is reacted with the tetrahydronaphthalene derivative in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure or through the use of a Grignard reagent followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, followed by nucleophiles for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of peptide mimetics and other biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its amino and carboxylic acid groups. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the Boc protection, making it more reactive.
2-(Boc-amino)-naphthalene-2-carboxylic acid: Similar structure but without the tetrahydro modification, affecting its reactivity and biological activity.
Uniqueness
2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the tetrahydronaphthalene ring. This combination provides a balance between stability and reactivity, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQZWPRZHNCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369779 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98569-12-1 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




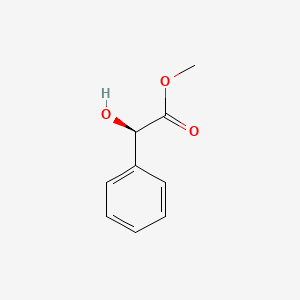
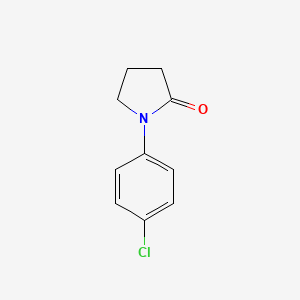
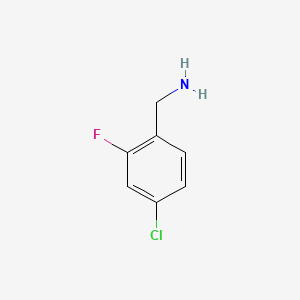
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)
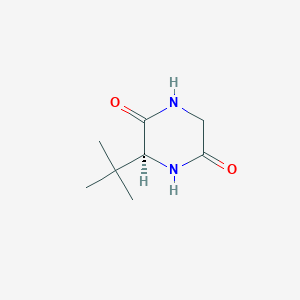

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
